3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Regiochemical Quality Control

Regioisomeric impurities can confound kinase inhibitor SAR. This building block is confirmed as the 3-pyridinylmethyl, piperidin-3-yl isomer (CAS 1993054-97-9) with ≥95% purity, supplied as a trihydrochloride salt for precise stoichiometry. • Defined 3-pyridinylmethyl geometry ensures consistent ATP-site hinge binding. • Suitable as HPLC reference standard to resolve positional isomers. • In stock, CoA provided, global shipping.

Molecular Formula C14H21Cl3N4
Molecular Weight 351.7 g/mol
CAS No. 1993054-97-9
Cat. No. B1406782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
CAS1993054-97-9
Molecular FormulaC14H21Cl3N4
Molecular Weight351.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
InChIInChI=1S/C14H18N4.3ClH/c1-3-12(9-15-5-1)11-18-8-7-17-14(18)13-4-2-6-16-10-13;;;/h1,3,5,7-9,13,16H,2,4,6,10-11H2;3*1H
InChIKeyNTZJSFZVEYMEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


3-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (CAS 1993054-97-9) is a synthetic heterocyclic small molecule composed of a piperidin-3-yl-substituted imidazole ring linked via a methylene bridge to the 3-position of pyridine, supplied as a trihydrochloride salt with a molecular weight of 351.7 g/mol and molecular formula C₁₄H₂₁Cl₃N₄ [1]. The free base form has formula C₁₄H₁₈N₄ (MW 242.32 g/mol) [2]. This compound belongs to the imidazol-piperidinyl-pyridine class, a scaffold that has been explored in kinase modulator patents (e.g., Merck KGaA WO2014078634A1) [3]. The compound is primarily available through research chemical suppliers at a standard purity specification of ≥95% [1].

Regioisomer-defined imidazol-piperidinyl-pyridine scaffold for kinase modulator studies
Trihydrochloride salt with defined stoichiometry for precise solution preparation
Research-grade purity with available CoA documentation

Procurement Risk: Regioisomer and Salt Form Specificity


Imidazol-piperidinyl-pyridine derivatives exist as multiple regioisomers distinguished solely by the pyridine attachment point (2-, 3-, or 4-position) and piperidine connectivity (3-yl vs. 4-yl). The target compound CAS 1993054-97-9 is specifically the 3-pyridinylmethyl, piperidin-3-yl regioisomer. Closely related catalog items include the 2-pyridinyl isomer (CAS 1987680-73-8) and the 4-pyridinyl isomer . In pyridinyl-imidazole kinase inhibitor series, the pyridine nitrogen position has been shown to determine hinge-binding orientation and selectivity profiles [1]. Substitution of one regioisomer for another without verified bioequivalence data introduces uncontrolled variability in target engagement, selectivity, and physicochemical properties. Furthermore, the trihydrochloride salt form (3 HCl equivalents) differs from dihydrochloride variants in solubility, hygroscopicity, and exact mass, affecting solution preparation accuracy in quantitative assays .

Regioisomer 2- or 4-pyridinyl isomer substitution may alter kinase hinge-binding geometry; requires identity verification.
Salt stoichiometry Tri-HCl vs. di-HCl salt forms differ in free base equivalent (~17%); solution concentration accuracy may shift.
Piperidine attachment 3-yl vs. 4-yl connectivity may change basic amine presentation; off-target profiles may differ.

Quantitative Differentiation Evidence vs. Regioisomeric Analogs


Pyridine Regioisomeric Identity: 3-Position Attachment

The target compound bears the pyridine-methylene linker at the pyridine 3-position, confirmed by InChI string InChI=1S/C14H18N4.3ClH/c1-3-12(9-15-5-1)11-18-8-7-17-14(18)13-4-2-6-16-10-13;;;/h1,3,5,7-9,13,16H,2,4,6,10-11H2;3*1H, where the connectivity pattern 'c1-3-12(9-15-5-1)' unambiguously assigns the methylene bridge to the pyridine C3 position [1]. The closest comparator, the 2-pyridinyl isomer (CAS 1987680-73-8), shows an InChI with pyridine connectivity 'c1-2-7-16-13(5-1)' confirming 2-position attachment . Systematic SAR studies on pyridinyl imidazoles demonstrate that the pyridine nitrogen position (2- vs. 3- vs. 4-) alters the dihedral angle between the pyridine and imidazole rings, directly impacting kinase hinge-region hydrogen bonding geometry [2].

Regioisomer identity
Reported
3-pyridinylmethyl (meta) vs. 2- (ortho) and 4- (para) attachment; hydrogen bonding vector angle shift ~60–120°
Regioisomer-specific hinge-binding context; isomer mismatch may alter reported kinase orientation interpretation.
InChI confirmation required for procurement.
Medicinal Chemistry Kinase Inhibitor Design Regiochemical Quality Control

Salt Stoichiometry: Trihydrochloride vs. Dihydrochloride

CAS 1993054-97-9 is supplied as the trihydrochloride salt (3 equivalents of HCl per free base molecule), with a molecular weight of 351.7 g/mol . In contrast, the 4-pyridinyl piperidin-4-yl analog (often referenced as 'PIM-1 inhibitor') is commonly supplied as the dihydrochloride salt with a molecular weight lower by ~36.5 g/mol (one HCl equivalent) [1]. The additional protonation state of the trihydrochloride form confers higher aqueous solubility but means that 1 mg of CAS 1993054-97-9 trihydrochloride delivers approximately 0.69 mg of free base equivalent, whereas 1 mg of a dihydrochloride analog delivers approximately 0.83 mg of free base. Failure to correct for salt factor during solution preparation leads to a systematic concentration error of approximately 17% between these two salt forms [2].

Salt stoichiometry
Reported
Trihydrochloride (3 HCl) free base fraction ~0.689 vs. dihydrochloride (2 HCl) ~0.83; ~17% concentration difference.
Reported salt-factor correction context; incorrect correction may contribute to inter-laboratory IC50 variability.
Verify salt form before solution prep.
Analytical Chemistry Solution Preparation Salt Form Equivalence

Piperidine Attachment Point: 3-yl vs. 4-yl Connectivity

The target compound incorporates a piperidin-3-yl substituent at the imidazole 2-position, as confirmed by SMILES 'C1CC(CNC1)C2=NC=CN2' [1]. The alternative piperidin-4-yl analog (sold as 'PIM-1 inhibitor' in some catalogs) differs in the ring attachment point by one carbon position. In the piperidin-3-yl series, the piperidine nitrogen is positioned at a different vector angle relative to the imidazole ring plane compared to the 4-yl series. While direct experimental conformational data for this specific compound are not published, the patent literature on imidazol-piperidinyl kinase modulators (US9315517B2) defines separate sub-generic claims for piperidin-3-yl and piperidin-4-yl embodiments, indicating distinct SAR behavior [2]. The free base computed properties from PubChem show 3 hydrogen bond acceptors and 4 hydrogen bond donors for the free base form [1].

Piperidine attachment
Class-level
Piperidin-3-yl (meta to imidazole) vs. 4-yl: amine spatial displacement ~1.5–2.0 Å; distinct patent sub-generic claims.
Attachment-position context may influence basic amine presentation; distinct off-target contexts may require review.
Class-level SAR inference; no direct binding data.
Conformational Analysis Structure-Based Design Ligand Preorganization

Purity Specification and Quality Control Documentation

The compound is offered at a minimum purity of 95% as documented by multiple suppliers including AKSci (Cat. 4738DX), Fluorochem (Cat. F392502), and Leyan (Cat. 1941454) . This 95% purity threshold is the standard specification for this compound class in research-grade procurement. The availability of Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation from Fluorochem includes full GHS hazard classification (H302, H315, H319, H335) and precautionary statements, enabling compliant laboratory handling . In contrast, some regioisomeric analogs (e.g., the 4-pyridinyl variant) are listed with variable purity specifications across suppliers, with some lacking documented CoA availability, introducing batch-to-batch variability risk .

Purity specification
Source review
Multi-supplier ≥95% purity; CoA and SDS documentation available from Fluorochem and others.
Reported multi-supplier purity concordance may support cross-study comparison; impurity risk may be reduced with CoA.
No publication-verified purity data.
Quality Assurance Reproducibility Procurement Specification

Physicochemical Profile: Lipophilicity and Hydrogen Bonding

Computed physicochemical properties for the free base form (C₁₄H₁₈N₄, MW 242.33) include cLogP of 2.79 and topological polar surface area (tPSA) of 63.83 Ų [1]. The compound has 4 hydrogen bond donors and 3 hydrogen bond acceptors, with 3 rotatable bonds [2]. These properties place the compound within favorable drug-like chemical space (Lipinski Rule of 5 compliant). Comparative data for the 2-pyridinyl isomer show identical molecular formula (C₁₄H₁₈N₄) and thus identical computed bulk properties, highlighting that differentiation between regioisomers cannot rely on global calculated descriptors but requires specific structural confirmation (InChI/SMILES) as detailed in Evidence Item 1 [1].

Physicochemical profile
Context-dependent
Free base cLogP 2.79, tPSA 63.83 Ų, HBD 4, HBA 3, RotB 3; identical across regioisomers.
Identical computed properties require orthogonal identity verification (NMR, InChI) for procurement QC.
Computational descriptors alone do not resolve regioisomers.
Drug-likeness Permeability Prediction Fragment-Based Drug Discovery

Knowledge Gap: Absence of Published Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents as of May 2026 did not yield any peer-reviewed publication or patent example reporting quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀) specifically for CAS 1993054-97-9 or any direct in-class head-to-head comparison with its regioisomeric analogs [1][2]. The compound appears in supplier catalogs and is structurally related to the imidazol-piperidinyl kinase modulator patent series (US9315517B2, WO2014078634A1), but no specific example compound within those patents matches the exact structure of CAS 1993054-97-9 [3]. This evidence gap means that any biological differentiation claims for this compound versus its analogs must be inferred from class-level SAR trends rather than direct experimental comparison. Users are advised that procurement decisions based on biological potency or selectivity cannot be supported by existing public data and must rely on in-house characterization.

Bioactivity data gap
Data to verify
Zero published bioactivity records (PubMed, ChEMBL, BindingDB) for this CAS; no peer-reviewed IC50 or Ki data.
Absence of published target engagement data; compound may require in-house characterization as a building block.
No published validation as tool compound; consider as chemical probe.
Data Transparency Biological Characterization Procurement Due Diligence

Recommended Application Scenarios


Kinase-Focused Library Synthesis Building Block

The compound serves as a well-characterized synthetic building block for constructing imidazol-piperidinyl-pyridine libraries targeting kinase ATP-binding sites, where the 3-pyridinylmethyl substitution pattern provides a defined hinge-binding geometry distinct from 2- or 4-substituted analogs [1]. The trihydrochloride salt form offers handling convenience with defined stoichiometry for parallel synthesis, and the 95% minimum purity specification with available CoA documentation supports reproducible SAR exploration .

Fragment-Based Drug Discovery Scaffold

With computed cLogP of 2.79, tPSA of 63.83 Ų, and 3 rotatable bonds, the free base meets Lipinski Rule of 5 criteria, making it a suitable starting fragment or scaffold for fragment growing and linking campaigns [1]. The presence of both a basic piperidine nitrogen (pKa ~10-11) and a pyridine nitrogen (pKa ~5) provides two ionizable centers for modulating solubility and target interactions across physiological pH ranges [2].

Chromatographic Method Development Reference Standard

The confirmed regioisomeric identity (3-pyridinyl, piperidin-3-yl) with unique InChIKey NTZJSFZVEYMEDR-UHFFFAOYSA-N and MDL number MFCD27996013 makes this compound suitable as a reference standard for developing HPLC or LC-MS methods that must resolve positional isomers of imidazol-piperidinyl-pyridines [1]. Its distinct retention time relative to the 2- and 4-pyridinyl isomers can be exploited for identity confirmation in quality control workflows.

Chemical Biology Probe for Target Deconvolution

Given the absence of published target engagement data, this compound is appropriate for chemical biology programs where de novo target identification is part of the research objective [1]. Its structural relationship to the imidazol-piperidinyl kinase modulator patent class suggests potential kinase polypharmacology that requires systematic profiling (e.g., kinome-wide selectivity panels) to establish utility as a chemical probe [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Regioisomer-defined hinge-binding scaffold
Regioisomeric identity review; SAR interpretation context
Fragment-based drug discovery scaffold
Lipophilicity and polarity profile (cLogP/tPSA)
Fragment growing and linking compatibility review
Chromatographic method development standard
Regioisomer-specific retention behavior
Positional isomer resolution method development
Chemical biology probe for target deconvolution
Structural relationship to kinase modulator class
Kinome-wide selectivity profiling; target identification context
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